REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4](CC)=NC=C([CH:11]=1)C(O)=O)C.C([O:18][C:19](=[O:29])[C:20]1[CH:25]=[C:24](Cl)[C:23]([CH:27]=[CH2:28])=[N:22][CH:21]=1)(C)(C)C>>[CH2:27]([C:23]1[C:24]([CH2:1][CH:3]([CH3:4])[CH3:11])=[CH:25][C:20]([C:19]([OH:18])=[O:29])=[CH:21][N:22]=1)[CH3:28]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=NC=C(C(=O)O)C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CN=C(C(=C1)Cl)C=C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in analogy to a procedure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC=C(C(=O)O)C=C1CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |